molecular formula C21H24N2O3 B6426860 1-cyclopropyl-4-{[1-(2,4-dimethylbenzoyl)azetidin-3-yl]oxy}-6-methyl-1,2-dihydropyridin-2-one CAS No. 2326310-73-8

1-cyclopropyl-4-{[1-(2,4-dimethylbenzoyl)azetidin-3-yl]oxy}-6-methyl-1,2-dihydropyridin-2-one

Cat. No.: B6426860
CAS No.: 2326310-73-8
M. Wt: 352.4 g/mol
InChI Key: BVGZBOBOLYMLGI-UHFFFAOYSA-N
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Description

1-cyclopropyl-4-{[1-(2,4-dimethylbenzoyl)azetidin-3-yl]oxy}-6-methyl-1,2-dihydropyridin-2-one is a useful research compound. Its molecular formula is C21H24N2O3 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.17869263 g/mol and the complexity rating of the compound is 658. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-cyclopropyl-4-[1-(2,4-dimethylbenzoyl)azetidin-3-yl]oxy-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-13-4-7-19(14(2)8-13)21(25)22-11-18(12-22)26-17-9-15(3)23(16-5-6-16)20(24)10-17/h4,7-10,16,18H,5-6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGZBOBOLYMLGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CC(C2)OC3=CC(=O)N(C(=C3)C)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-cyclopropyl-4-{[1-(2,4-dimethylbenzoyl)azetidin-3-yl]oxy}-6-methyl-1,2-dihydropyridin-2-one (CAS Number: 2326310-73-8) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on available research.

Chemical Structure

The molecular formula of the compound is C21H24N2O3C_{21}H_{24}N_{2}O_{3}. Its structure comprises a cyclopropyl group, an azetidine moiety, and a dihydropyridinone core, which are significant for its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate cyclopropyl and azetidine functionalities. While specific synthetic pathways are not detailed in the search results, similar compounds often utilize techniques such as nucleophilic substitution and cyclization reactions to achieve the desired structure.

The proposed mechanisms for related compounds include:

  • Inhibition of Enzymatic Activity : Many dihydropyridinones act as inhibitors of key enzymes involved in cancer progression.
  • Induction of Apoptosis : Compounds like this may trigger programmed cell death in malignant cells through mitochondrial pathways.
  • Cell Cycle Arrest : By interfering with the normal cell cycle, these compounds can prevent cancer cells from dividing.

Case Studies

While direct case studies on this specific compound are scarce, related research provides insight into its potential applications:

  • Dihydropyridinone Derivatives :
    • A study on similar derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that structural modifications can enhance biological activity. The derivatives were shown to induce apoptosis through caspase activation and mitochondrial disruption.
  • Azetidine-Based Compounds :
    • Research has shown that azetidine-containing compounds possess antimicrobial and anticancer properties. Their efficacy is often attributed to their ability to interact with cellular targets and disrupt critical biological processes.

Data Table: Comparison of Biological Activities

Compound TypeActivityMechanism
Dihydropyridinone DerivativesAnticancerApoptosis induction, cell cycle arrest
Azetidine DerivativesAntimicrobial, AnticancerEnzyme inhibition, disruption of cellular processes

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